Callophycin A

Description

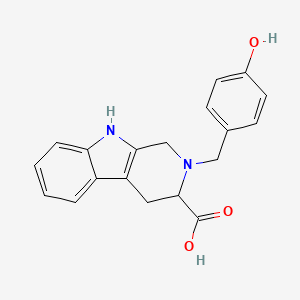

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C19H18N2O3/c22-13-7-5-12(6-8-13)10-21-11-17-15(9-18(21)19(23)24)14-3-1-2-4-16(14)20-17/h1-8,18,20,22H,9-11H2,(H,23,24) |

InChI Key |

FWSRKMKBCXSLMT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(C=C4)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Bioactive Potential of Callophycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Callophycin A, a marine-derived natural product, has emerged as a molecule of significant interest within the scientific community due to its potent cytotoxic and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, its associated biological activities, and generalized experimental approaches for its study.

Origin of this compound

This compound was first isolated from the red marine alga Callophycus oppositifolius.[1][2][3] This seaweed species is the primary known natural source of this bioactive compound. The discovery of this compound underscores the vast potential of marine ecosystems as a reservoir for novel therapeutic agents.

Biological Activity and Quantitative Data

This compound and its synthetic analogues exhibit a range of biological activities, primarily centered around cancer chemoprevention and cytotoxicity.[1][2] These compounds have been shown to induce quinone reductase 1 (QR1), an enzyme involved in detoxification, and inhibit key pathways implicated in cancer progression, such as aromatase and nuclear factor-kappa B (NF-κB).[1][2] Furthermore, they have demonstrated inhibitory effects on nitric oxide (NO) production and proliferation of cancer cell lines.[1][2]

The following table summarizes the key quantitative data on the biological activity of this compound and its derivatives.

| Compound/Derivative | Biological Activity | Assay | IC50 / Activity | Reference |

| This compound | Cytotoxicity | Various human cancer cell lines | Low micromolar concentrations | [1][3] |

| (S)-isomer 12a of this compound | Aromatase Inhibition | In vitro assay | IC50 = 10.5 μM | [1][2] |

| (R)-isomer urea derivative 6j | MCF7 Cell Proliferation Inhibition | Cell-based assay | IC50 = 14.7 μM | [1][2] |

| (R)-isobutyl carbamate derivative 3d | NF-κB Inhibition | TNF-α-induced NF-κB activity | IC50 = 4.8 μM | [1][2] |

| (R)-isobutyl carbamate derivative 3d | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 = 2.8 μM | [1][2] |

| n-pentyl urea S-isomer 6a | Quinone Reductase 1 (QR1) Induction | Cell-based assay | IR = 4.9 at 50 μM | [1][2] |

| n-pentyl urea R-isomer 6f | Quinone Reductase 1 (QR1) Induction | Cell-based assay | IR = 4.3 at 50 μM | [1][2] |

Experimental Protocols

Generalized Experimental Workflow for Marine Natural Product Isolation

References

Callophycin A: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Callophycin A, a marine natural product derived from red algae, has emerged as a significant molecule of interest in the fields of pharmacology and drug discovery. First isolated from the red alga Callophycus oppositifolius, this compound possesses a unique tetrahydro-β-carboline scaffold, which is the basis for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and a detailed examination of its multifaceted biological effects, including its anticancer, chemopreventive, and antifungal properties. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative bioactivity data, and insights into its mechanisms of action.

Chemical Properties of this compound

This compound is characterized by its core tetrahydro-β-carboline structure. Its molecular formula is C19H18N2O3, with a molecular weight of 322.36 g/mol .[1] The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Quantitative Bioactivity Data

The biological activities of this compound and its derivatives have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, providing a comparative overview of their potency.

Table 1: Anticancer and Chemopreventive Activities of this compound and its Derivatives

| Compound/Derivative | Bioactivity Assay | Cell Line/Target | IC50 / CD Value (µM) | Reference |

| (S)-Callophycin A (12a) | Aromatase Inhibition | - | 10.5 | [1][2] |

| (R)-isomer urea derivative (6j) | MCF-7 Cell Proliferation Inhibition | MCF-7 | 14.7 | [1][2] |

| (R)-isobutyl carbamate derivative (3d) | NF-κB Inhibition | - | 4.8 | [1][2] |

| (R)-isobutyl carbamate derivative (3d) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 2.8 | [1][2] |

| (S)-n-pentyl urea isomer (6a) | Quinone Reductase 1 (QR1) Induction | - | CD = 3.8 | [1][2] |

| (R)-n-pentyl urea isomer (6f) | Quinone Reductase 1 (QR1) Induction | - | CD = 0.2 | [1][2] |

Table 2: Antifungal Activity of this compound

| Compound | Fungal Strain | MIC (mg/L) | Reference |

| This compound | Candida albicans | 62.5 - 250 |

Note: While a specific primary research article detailing the antifungal MIC values was not retrieved in the search, the activity is widely cited in secondary sources. Further investigation into the primary literature is recommended for detailed experimental context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's bioactivities.

Extraction and Purification of this compound from Callophycus oppositifolius

Experimental Workflow: Extraction and Purification

Caption: Generalized workflow for the extraction and purification of this compound.

Methodology:

-

Collection and Preparation: Collect fresh Callophycus oppositifolius and clean it of any epiphytes and debris. Freeze-dry the algal material to remove water content.

-

Extraction: Homogenize the dried algae and extract it exhaustively with a suitable organic solvent system, such as a mixture of methanol (MeOH) and dichloromethane (CH2Cl2), at room temperature.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH)) to separate compounds based on their polarity.

-

Column Chromatography: Fractionate the most active partition (as determined by preliminary bioassays) using column chromatography. Stationary phases like silica gel or Sephadex LH-20 are commonly used, with a gradient of solvents for elution.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions by semi-preparative or preparative HPLC to isolate pure this compound.

-

Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Workflow: NO Production Inhibition Assay

Caption: Workflow for the nitric oxide production inhibition assay.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell adherence.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL). Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known inhibitor).

-

Incubation: Incubate the treated cells for 24 hours.

-

Griess Assay: After incubation, collect the cell culture supernatant. To quantify the amount of nitrite (a stable product of NO), mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound can then be calculated relative to the LPS-only treated control.

MCF-7 Breast Cancer Cell Proliferation Assay

This assay is used to evaluate the antiproliferative activity of this compound on the human breast cancer cell line, MCF-7.

Methodology:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the bound dye. Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Quinone Reductase 1 (QR1) Induction Assay

This assay measures the ability of this compound to induce the activity of the phase II detoxification enzyme, quinone reductase 1.

Methodology:

-

Cell Culture: Culture Hepa 1c1c7 murine hepatoma cells in 96-well plates.

-

Treatment: Expose the cells to various concentrations of this compound for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the cellular enzymes.

-

Enzyme Assay: Measure the QR1 activity in the cell lysates. This is typically done by monitoring the reduction of a substrate, such as menadione, which is coupled to the reduction of a colorimetric or fluorometric reporter molecule (e.g., MTT or resazurin). The reaction is initiated by the addition of NADPH.

-

Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the specific activity of QR1 and determine the concentration of this compound required to double the enzyme activity (CD value).

Aromatase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme aromatase, which is involved in estrogen biosynthesis.

Methodology:

-

Enzyme and Substrate Preparation: Use human recombinant aromatase (CYP19) and a suitable substrate, such as a fluorogenic or radiolabeled androgen (e.g., androstenedione).

-

Inhibition Assay: In a microplate format, incubate the aromatase enzyme with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and a cofactor, such as NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Measurement: Stop the reaction and measure the product formation. For fluorogenic assays, measure the fluorescence intensity. For radiometric assays, measure the amount of tritiated water released.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of specific cellular signaling pathways. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

While this compound itself has shown some inhibitory activity against NF-κB, a derivative has demonstrated more potent effects. The mechanism of action for this derivative involves the inhibition of the Akt (Protein Kinase B) signaling pathway, which is upstream of NF-κB activation in some contexts.

Signaling Pathway: Inhibition of Akt and NF-κB by a this compound Derivative

Caption: Proposed mechanism of NF-κB inhibition by a this compound derivative via the Akt pathway.

This diagram illustrates that in response to an inflammatory stimulus like LPS, the Toll-like receptor 4 (TLR4) is activated, leading to the phosphorylation and activation of Akt. Activated Akt can then activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). The this compound derivative is shown to inhibit the phosphorylation of Akt, thereby blocking this downstream signaling cascade and preventing NF-κB activation.

Conclusion

This compound, a natural product from the red alga Callophycus oppositifolius, represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, including anticancer, chemopreventive, and antifungal effects, underscore its potential in medicine. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its discovery, chemical properties, quantitative bioactivity, detailed experimental protocols, and mechanisms of action. The continued investigation of this compound and its derivatives is likely to yield novel insights into cellular signaling and may lead to the development of new drugs for the treatment of a range of diseases. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic analogs with improved efficacy and safety profiles.

References

Unveiling the Architecture of Callophycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, properties, and biological significance of Callophycin A, a marine-derived tetrahydro-β-carboline. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for understanding this potent natural product.

Chemical Identity and Structure

This compound is a tetrahydro-β-carboline derivative first isolated from the red alga Callophycus oppositifolius. Its chemical structure has been elucidated through extensive spectroscopic analysis.

IUPAC Name: 2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid[1]

Molecular Formula: C₁₉H₁₈N₂O₃[1]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Weight | 322.36 g/mol | [1] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 10.74 (1H, s), 7.42 (1H, d, J=7.6 Hz), 7.28 (1H, d, J=8.0 Hz), 7.08-6.98 (2H, m), 6.78 (2H, d, J=8.4 Hz), 6.62 (2H, d, J=8.4 Hz), 4.10 (1H, d, J=13.2 Hz), 3.88 (1H, d, J=13.2 Hz), 3.68 (1H, t, J=5.6 Hz), 2.98 (1H, m), 2.78-2.68 (2H, m) | [2] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 174.1, 156.1, 136.1, 130.6, 129.8, 127.3, 121.1, 118.6, 117.6, 115.1, 110.9, 106.3, 59.8, 52.1, 46.2, 22.8 | [2] |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: 323.1399 (calculated for C₁₉H₁₉N₂O₃, 323.1396) | [2] |

Biological Activity

This compound has demonstrated significant biological activities, particularly in the realm of cancer research. Its antiproliferative effects have been evaluated against various human cancer cell lines. The S-isomer of this compound is a potent inhibitor of aromatase.[2][3]

| Biological Activity | Cell Line / Target | IC₅₀ Value (μM) | Reference |

| Aromatase Inhibition (S-isomer) | Enzyme Assay | 10.5 | [2][3] |

| NFκB Inhibitory Activity (R-isomer of an isobutyl carbamate derivative) | RAW 264.7 murine macrophage cells | 4.8 | [2] |

| MCF7 Cell Proliferation Inhibition (R-isomer urea derivative) | MCF7 breast cancer cells | 14.7 | [2] |

| Nitric Oxide Production Inhibition (R-isomer of an isobutyl carbamate derivative) | RAW 264.7 murine macrophage cells | 2.8 | [2] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures.

Isolation and Purification

The red alga Callophycus oppositifolius was collected and subjected to an extraction process. The crude extract was then fractionated using a series of chromatographic techniques.

Extraction and Fractionation Workflow:

Structure Elucidation

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.

Spectroscopic Analysis Workflow:

Conclusion

This compound represents a significant marine natural product with a well-defined chemical structure and promising biological activities. Its tetrahydro-β-carboline scaffold serves as a valuable template for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support further research and development in the fields of medicinal chemistry and pharmacology.

References

- 1. The Preparation and Evaluation of 1-Substituted 1,2,3,4-Tetrahydro- and 3,4-Dihydro-β-carboline Derivatives as Potential Antitumor Agents [jstage.jst.go.jp]

- 2. Design, synthesis, and biological evaluation of this compound and analogues as potential chemopreventive and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Callophycin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Molecular Characteristics, Biological Activities, and Associated Experimental Protocols

Introduction

Callophycin A is a marine natural product, first isolated from the red algae Callophycus oppositifolius. It belongs to the tetrahydro-β-carboline class of alkaloids and has garnered significant interest within the scientific community due to its notable biological activities. Possessing a unique chemical scaffold, this compound has demonstrated promising potential as a lead compound in the development of novel therapeutic agents, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of this compound, focusing on its molecular properties, biological effects, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Molecular Profile of this compound

This compound is characterized by a distinct molecular structure and specific physicochemical properties, which are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₁₈N₂O₃ | [1][2][3] |

| Molecular Weight | 322.36 g/mol | [1][4][5] |

| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | [2] |

| CAS Number | 1345674-93-2 | [1][5] |

Biological Activities and Quantitative Data

This compound has been evaluated in a variety of bioassays, revealing a range of biological effects that underscore its therapeutic potential. The primary activities observed include anticancer, anti-inflammatory, and antifungal effects. A summary of the quantitative data from these assays is presented below.

| Biological Assay | Target/Cell Line | Activity Metric | Value | Citation(s) |

| Aromatase Inhibition | Aromatase Enzyme | IC₅₀ | 10.5 µM | [6] |

| MCF7 Cell Proliferation Inhibition | MCF-7 | IC₅₀ | 14.7 µM | [6] |

| NFκB Activity Inhibition | - | IC₅₀ | 4.8 µM | [6] |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 cells | IC₅₀ | 2.8 µM | [6] |

| Quinone Reductase 1 (QR1) Induction | - | Induction Ratio | >2.0 at 50 µM | [6] |

| Antifungal Activity vs. Candida albicans | C. albicans | MIC | 62.5-250 mg/L | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and are representative of the procedures likely used to assess the biological activity of this compound.

Quinone Reductase 1 (QR1) Induction Assay

This assay is used to identify potential chemopreventive agents by measuring the induction of the phase II detoxification enzyme, quinone reductase 1.

-

Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or a positive control (e.g., sulforaphane) for 24-48 hours.

-

Lysis and Reaction: After treatment, the cells are lysed, and the quinone reductase activity in the cell lysate is measured. This is typically done by adding a reaction mixture containing NADPH, a substrate like menadione, and a reporter molecule such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Measurement: The reduction of MTT by menadiol, which is formed by the action of QR1 on menadione, results in a blue formazan product. The absorbance of this product is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The induction ratio is calculated by comparing the enzyme activity in treated cells to that in control (vehicle-treated) cells.

Aromatase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme aromatase, which is crucial for estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer.

-

Enzyme Source: Human placental microsomes or recombinant human aromatase can be used as the enzyme source.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme source, a substrate (e.g., androstenedione or testosterone), and various concentrations of this compound or a known inhibitor (e.g., letrozole).

-

Incubation: The reaction is initiated by the addition of a cofactor, such as NADPH, and the plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection: The activity of aromatase can be measured in several ways. A common method involves using a fluorescent substrate that, upon conversion by aromatase, generates a fluorescent product. The fluorescence is then measured using a plate reader. Alternatively, the production of estrogen can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by non-linear regression analysis.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with different concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The cells are then incubated for a longer period (e.g., 24 hours) to allow for NO production.

-

Measurement of Nitrite: The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, in the culture supernatant. This is done using the Griess reagent, which reacts with nitrite to form a colored azo compound. The absorbance is measured at approximately 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC₅₀ value is determined.

NFκB Activity Assay

This assay measures the inhibition of the transcription factor NFκB, which plays a key role in inflammation and cancer.

-

Cell Line: A cell line containing an NFκB-responsive reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), is used.

-

Treatment: Cells are seeded in plates and treated with this compound at various concentrations. Subsequently, the cells are stimulated with an NFκB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Reporter Gene Assay: After an appropriate incubation period, the activity of the reporter enzyme (luciferase or SEAP) is measured. For luciferase, a substrate is added, and the resulting luminescence is read using a luminometer. For SEAP, a substrate is added to the culture medium, and the colorimetric or fluorescent product is measured.

-

Data Analysis: The inhibition of NFκB activity is determined by the reduction in reporter gene expression in treated cells compared to stimulated, untreated cells. The IC₅₀ value is calculated from the dose-response curve.

MCF-7 Cell Proliferation Assay

This assay evaluates the cytotoxic or anti-proliferative effect of a compound on the human breast cancer cell line MCF-7.

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with FBS, insulin, and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Cell viability or proliferation is assessed using one of several methods:

-

MTT Assay: MTT is added to the wells and is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

-

SRB (Sulforhodamine B) Assay: SRB is a dye that binds to cellular proteins. After fixing the cells, the bound dye is solubilized, and the absorbance is read.

-

Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after detachment with trypsin.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound relative to the untreated control cells. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is then determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the biological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of Callophycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callophycin A, a tetrahydro-β-carboline alkaloid isolated from the red alga Callophycus oppositifolius, has garnered interest for its potential biological activities. Despite its intriguing structure and therapeutic promise, the biosynthetic pathway of this compound remains unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis. Due to the absence of specific experimental data for this compound, this document presents analogous quantitative data and detailed experimental protocols from related systems to serve as a practical resource for researchers. The core of this proposed pathway is the Pictet-Spengler reaction, a fundamental transformation in the biosynthesis of numerous indole alkaloids. This guide is intended to be a foundational resource to stimulate and guide future research into the production of this fascinating marine natural product.

Proposed Biosynthetic Pathway of this compound

The chemical structure of this compound strongly suggests a biosynthetic origin rooted in the condensation of an indole-containing precursor with an aldehyde or ketone, a classic transformation known as the Pictet-Spengler reaction. This reaction is a cornerstone in the biosynthesis of a vast array of tetrahydro-β-carboline and isoquinoline alkaloids in nature.

The proposed biosynthetic pathway for this compound likely commences with the amino acid L-tryptophan. The key steps are hypothesized as follows:

-

Decarboxylation of L-tryptophan: The pathway is initiated by the enzymatic decarboxylation of L-tryptophan to yield tryptamine. This reaction is typically catalyzed by a tryptophan decarboxylase.

-

Formation of an Aldehyde/Ketone Precursor: A second precursor, a currently unidentified aldehyde or ketone, is required for the Pictet-Spengler reaction. The structure of this compound suggests this precursor could be a simple aliphatic aldehyde.

-

Pictet-Spengler Condensation: A Pictet-Spenglerase enzyme would then catalyze the condensation of tryptamine with the aldehyde/ketone precursor. This reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the indole ring to form the tricyclic tetrahydro-β-carboline core of this compound.

-

Post-Modification Steps: Following the formation of the core structure, subsequent enzymatic modifications, such as hydroxylation, methylation, or glycosylation, may occur to yield the final this compound molecule. The exact nature and order of these modifications are currently unknown.

Unveiling Callophycin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callophycin A, a novel tetrahydro-β-carboline alkaloid, has been identified from the marine red alga Callophycus oppositifolius. This document provides a comprehensive technical overview of this compound, detailing its natural source, methodologies for its extraction and purification, and an analysis of its biological activities. Quantitative data on its isolation and cytotoxic effects are presented in tabular format for clarity. Furthermore, this guide elucidates the potential mechanisms of action of this compound through diagrammatic representations of relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, marine algae, particularly species from the Rhodophyta (red algae) phylum, have yielded a plethora of compounds with significant therapeutic potential. The genus Callophycus has been a subject of interest, known to produce a range of halogenated diterpenes and other unique metabolites. This guide focuses on this compound, a distinct tetrahydro-β-carboline first isolated from the Australian red alga Callophycus oppositifolius. Tetrahydro-β-carboline scaffolds are present in numerous natural and synthetic compounds exhibiting a wide array of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. This compound has demonstrated notable cytotoxic effects against various cancer cell lines, making it a promising candidate for further investigation in drug discovery and development.

Natural Source: Callophycus oppositifolius

Callophycus oppositifolius is a species of red algae belonging to the family Wrangeliaceae. It is found in the marine environments of Australia. This alga is characterized by its intricate, branched morphology and is the sole reported natural source of this compound to date. The production of this unique alkaloid highlights the biosynthetic capabilities of Callophycus oppositifolius and underscores the importance of exploring marine biodiversity for novel chemical entities.

Isolation and Purification of this compound

The isolation of this compound from Callophycus oppositifolius involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described in the primary literature.

Experimental Protocol: Extraction and Isolation

-

Collection and Preparation of Algal Material: Specimens of Callophycus oppositifolius are collected and freeze-dried to preserve the integrity of the chemical constituents. The dried algal material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered alga is exhaustively extracted with a solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This is performed at room temperature to prevent the degradation of thermolabile compounds.

-

Solvent Partitioning: The resulting crude extract is subjected to a liquid-liquid partitioning process to separate compounds based on their polarity. A common partitioning scheme involves suspending the extract in aqueous methanol and sequentially partitioning against n-hexane and then chloroform (CHCl₃). This compound, being moderately polar, is expected to partition into the chloroform-soluble fraction.

-

Chromatographic Purification: The chloroform-soluble fraction is further purified using a series of chromatographic techniques:

-

Size-Exclusion Chromatography: The fraction is first passed through a size-exclusion column (e.g., Sephadex LH-20) with methanol as the eluent to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are then subjected to reversed-phase HPLC (RP-HPLC) for final purification. A C18 column is typically used with a gradient elution system of acetonitrile (MeCN) and water (H₂O), often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector.

-

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Callophycus oppositifolius.

| Parameter | Value | Reference |

| Yield of this compound | 0.002% (of dry weight) | [1] |

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant cytotoxic activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated using standard cell viability assays, such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| P388 | Murine Leukemia | 2.7 | [1] |

| A549 | Human Lung Carcinoma | 3.6 | [1] |

| MEL28 | Human Melanoma | 3.6 | [1] |

Potential Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its cytotoxic activity suggests interference with critical cellular processes. Based on the known mechanisms of other tetrahydro-β-carboline alkaloids and cytotoxic natural products, potential signaling pathways that may be affected by this compound include those involved in cell cycle regulation, apoptosis, and cell survival.

Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events in apoptosis include caspase activation, DNA fragmentation, and the formation of apoptotic bodies.

References

Preliminary Biological Screening of Callophycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callophycin A is a marine-derived natural product, first isolated from the red algae Callophycus oppositifolius.[1][2] Structurally, it features a tetrahydro-β-carboline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Initial studies have revealed that this compound and its synthetic analogues possess promising antiproliferative, chemopreventive, and anti-inflammatory properties, making them valuable lead compounds for further investigation in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Summary of Biological Activities

The preliminary biological evaluation of this compound and a library of its synthetic analogues has focused on several key areas relevant to cancer and inflammation. These assessments were designed to identify compounds with potent and selective activities.[1][2] The primary activities investigated include:

-

Antiproliferative Effects: The ability of these compounds to inhibit the growth of cancer cell lines, particularly the MCF7 human breast cancer cell line, has been a central focus.[1][2]

-

Chemopreventive Potential: This was evaluated through two main assays:

-

Induction of Quinone Reductase 1 (QR1): QR1 is a phase II detoxification enzyme, and its induction is a key mechanism for protecting cells against carcinogens.

-

Aromatase Inhibition: Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer.[2][3]

-

-

Anti-inflammatory Activity: The anti-inflammatory potential was assessed by measuring the inhibition of two key inflammatory mediators:

-

Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with chronic inflammation and cancer.[4]

-

Tumor Necrosis Factor (TNF)-α-induced NF-κB Activity: The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including cancer.[5]

-

Quantitative Biological Data

The biological activities of this compound and its analogues were quantified to determine their potency. An initial screening was performed at a concentration of 50 μM.[1] For compounds showing significant activity (typically >50% inhibition or an induction ratio >2.0), dose-response studies were conducted to determine the half-maximal inhibitory concentration (IC50) or the concentration required to double enzyme activity (CD).[1]

Table 1: Antiproliferative and Aromatase Inhibition Activity of Select this compound Analogues

| Compound | Description | MCF7 Proliferation IC50 (μM) | Aromatase Inhibition IC50 (μM) |

| 6j | R-isomer urea derivative with adamantyl group | 14.7 | - |

| 12a | S-isomer of this compound | - | 10.5 |

Data sourced from Shen et al., 2011.[2][3]

Table 2: Chemopreventive and Anti-inflammatory Activities of Select this compound Analogues

| Compound | Description | QR1 Induction (CD, μM) | NF-κB Inhibition (IC50, μM) | NO Production Inhibition (IC50, μM) |

| 6a | n-pentyl urea S-isomer | 3.8 | - | - |

| 6f | n-pentyl urea R-isomer | 0.2 | - | - |

| 3d | Isobutyl carbamate R-isomer | - | 4.8 | 2.8 |

Data sourced from Shen et al., 2011.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used for the key biological assays performed on this compound and its analogues.

General Cell Culture

-

Cell Lines:

-

MCF7 (Human Breast Adenocarcinoma): Used for assessing antiproliferative activity.

-

Hepa 1c1c7 (Mouse Hepatoma): Used for the QR1 induction assay.

-

RAW 264.7 (Mouse Macrophage): Used for the nitric oxide production inhibition assay.[4]

-

HEK293 (Human Embryonic Kidney): Stably transfected with a luciferase reporter gene for the NF-κB assay.

-

-

Culture Conditions: Cells are typically maintained in an appropriate medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.

Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.

-

Cell Plating: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., this compound analogues) and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The media is removed, and cells are fixed to the plate using a cold 10% trichloroacetic acid (TCA) solution for 1 hour at 4°C.

-

Staining: Plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance (optical density) is read on a microplate reader at a wavelength of approximately 515 nm. The percentage of cell survival is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Quinone Reductase 1 (QR1) Induction Assay

This assay measures the ability of a compound to increase the enzymatic activity of QR1 in Hepa 1c1c7 cells.

-

Cell Plating & Treatment: Cells are plated in 96-well plates and, after 24 hours, are exposed to test compounds for an additional 48 hours.

-

Cell Lysis: The media is removed, and cells are lysed using a digitonin solution to release cytoplasmic enzymes.

-

Enzymatic Reaction: The cell lysate is added to a reaction mixture containing flavin adenine dinucleotide (FAD), glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Measurement: QR1 activity is determined by measuring the NADPH-dependent menadiol-mediated reduction of MTT to formazan, which is quantified spectrophotometrically. Protein concentration is determined in parallel wells.

-

Data Analysis: The induction ratio (IR) is calculated as the specific enzyme activity of compound-treated cells divided by that of vehicle-treated control cells. The CD value (concentration required to double the activity) is determined for active compounds.

Inhibition of Nitric Oxide (NO) Production

This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.

-

Cell Plating & Pre-treatment: Macrophages are seeded in 96-well plates and allowed to adhere. They are then pre-treated with test compounds for a short period (e.g., 30 minutes).

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production, and incubated for 24 hours.

-

Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Quantification: The mixture is incubated at room temperature for 10 minutes to allow for color development (azo dye formation). The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined. A concurrent cell viability assay (e.g., MTT) is performed to rule out cytotoxicity.

Inhibition of NF-κB Activity

This assay typically uses a reporter gene, such as luciferase, under the control of an NF-κB response element.

-

Cell Plating: Stably transfected HEK293 cells are plated in 96-well plates.

-

Compound Treatment: Cells are treated with test compounds for 1 hour.

-

Stimulation: NF-κB activation is induced by adding TNF-α (e.g., 20 ng/mL) and incubating for several hours (e.g., 5-8 hours).

-

Cell Lysis & Luciferase Assay: The media is removed, and cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The inhibition of TNF-α-induced luciferase activity is calculated relative to controls, and IC50 values are determined.

Visualizing Mechanisms and Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

References

- 1. Design, synthesis, and biological evaluation of this compound and analogues as potential chemopreventive and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of this compound and analogues as potential chemopreventive and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Research Progress in Anti-Inflammatory Bioactive Substances Derived from Marine Microorganisms, Sponges, Algae, and Corals [mdpi.com]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

early studies on Callophycin A cytotoxicity

An In-depth Technical Guide on the Early Cytotoxicity Studies of Callophycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early cytotoxic studies of this compound, a tetrahydro-β-carboline alkaloid isolated from the red alga Callophycus oppositifolius. The document summarizes quantitative cytotoxicity data, details experimental methodologies from foundational studies, and visualizes the known signaling pathways associated with its cytotoxic activity.

Quantitative Cytotoxicity Data

Early research on this compound established its potential as a cytotoxic agent. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from studies on synthetic this compound and its analogues.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (S)-Callophycin A | MCF7 (Breast Cancer) | 10.5 | Shen et al., 2011 |

| (R)-Callophycin A analogue (6j) | MCF7 (Breast Cancer) | 14.7 | Shen et al., 2011 |

Experimental Protocols

The primary method utilized in the early determination of this compound's cytotoxicity was the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which this compound inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF7)

-

This compound (or its synthetic analogues)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways in this compound Cytotoxicity

While early studies focused on identifying the cytotoxic potential of this compound, the precise signaling pathways involved in its mechanism of action are not yet fully elucidated. However, based on the activity of other tetrahydro-β-carboline alkaloids and cytotoxic natural products, it is hypothesized that this compound may induce apoptosis through either the intrinsic or extrinsic pathway.

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a generalized apoptotic pathway that may be triggered by this compound, leading to programmed cell death.

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of a novel compound like this compound.

Caption: A typical experimental workflow for determining the cytotoxicity of this compound.

Biological Activities of Callophycin A and Its Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callophycin A, a tetrahydro-β-carboline derivative isolated from the red algae Callophycus oppositifolius, has been identified as a compound with notable anticancer and cytotoxic effects.[1][2] Its unique chemical scaffold has prompted further investigation into its potential as a template for the development of novel chemopreventive and anticancer agents. This technical guide provides an in-depth overview of the known biological activities of this compound and a library of its synthesized analogues, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Quantitative Biological Activity Data

The following table summarizes the key biological activities of various this compound analogues as reported in the literature. The data is presented to facilitate comparison of the potency of different derivatives across a range of cancer-related biological assays. It is noteworthy that several of the synthesized analogues exhibit more potent activity than the parent compound, this compound, in specific assays.

| Compound ID | Biological Activity | Assay System | Quantitative Data | Reference |

| 6a (S-isomer) | Quinone Reductase 1 (QR1) Induction | Murine Hepatoma Hepa 1c1c7 cells | CD = 3.8 µM | [2][3] |

| 6f (R-isomer) | Quinone Reductase 1 (QR1) Induction | Murine Hepatoma Hepa 1c1c7 cells | CD = 0.2 µM | [2][3] |

| 12a (S-isomer) | Aromatase Inhibition | Human Recombinant Aromatase | IC₅₀ = 10.5 µM | [2][3][4] |

| 3d (R-isomer) | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | IC₅₀ = 2.8 µM | [2][3] |

| 3d (R-isomer) | TNF-α-induced NFκB Activity Inhibition | Human Embryonic Kidney 293T cells | IC₅₀ = 4.8 µM | [2][3] |

| 6j (R-isomer) | MCF7 Breast Cancer Cell Proliferation Inhibition | Human Breast Adenocarcinoma MCF7 cells | IC₅₀ = 14.7 µM | [2][3][4] |

Abbreviations: CD: Concentration required to double the activity of quinone reductase; IC₅₀: Half-maximal inhibitory concentration.

Core Biological Activities and Mechanisms of Action

The biological evaluation of this compound and its analogues has focused on several key areas relevant to cancer chemoprevention and treatment.

Induction of Quinone Reductase 1 (QR1)

Quinone Reductase 1 is a phase II detoxification enzyme that plays a crucial role in protecting cells against oxidative stress and carcinogens. The induction of QR1 is a recognized strategy for cancer chemoprevention. Several analogues of this compound have demonstrated potent QR1 induction activity. The mechanism of QR1 induction is often mediated by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Inhibition of Aromatase

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. The S-isomer 12a of this compound has been identified as a potent inhibitor of aromatase.

Inhibition of Nitric Oxide (NO) Production

Chronic inflammation is a known risk factor for cancer development. Nitric oxide (NO) is a pro-inflammatory mediator, and its overproduction is associated with inflammatory conditions. The isobutyl carbamate derivative 3d demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-activated macrophages.

Inhibition of TNF-α-induced NFκB Activity

The transcription factor NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is observed in many types of cancer. Tumor necrosis factor-alpha (TNF-α) is a potent activator of the NFκB pathway. The R-isomer 3d was found to be a potent inhibitor of TNF-α-induced NFκB activity.

Inhibition of Cancer Cell Proliferation

The direct cytotoxic effect of this compound analogues on cancer cells has been evaluated. The R-isomer urea derivative 6j showed the most potent inhibitory activity against the proliferation of MCF7 human breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Quinone Reductase 1 (QR1) Induction Assay

This assay measures the ability of a compound to induce the activity of QR1 in cultured cells.[5]

-

Cell Line: Murine Hepatoma (Hepa 1c1c7) cells.

-

Protocol:

-

Hepa 1c1c7 cells are seeded in 96-well microtiter plates and grown for 24 hours.

-

The cells are then exposed to various concentrations of the test compounds for another 24 hours.

-

After incubation, the cells are lysed.

-

The QR1 activity in the cell lysate is determined by adding a reaction mixture containing an NADPH-generating system, menadione (2-methyl-1,4-naphthoquinone), and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

QR1 catalyzes the reduction of menadione to menadiol by NADPH. Menadiol then non-enzymatically reduces MTT to a blue formazan product.

-

The absorbance of the formazan is measured using a microplate reader. The induction ratio is calculated relative to a vehicle control.

-

Aromatase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of aromatase.[1]

-

Enzyme Source: Human placental microsomes or recombinant human aromatase.

-

Protocol:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the aromatase enzyme preparation, a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin), and an NADPH-generating system in a suitable buffer.

-

Test compounds at various concentrations are added to the wells.

-

The reaction is initiated and incubated at 37°C.

-

Aromatase converts the non-fluorescent substrate into a highly fluorescent product.

-

The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.

-

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the inhibition of NO production in macrophages stimulated with an inflammatory agent.[6][7]

-

Cell Line: Murine Macrophage (RAW 264.7) cells.

-

Protocol:

-

RAW 264.7 cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 30 minutes).

-

The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubated for 20-24 hours.

-

The amount of NO produced is indirectly measured by quantifying the stable metabolite, nitrite, in the culture supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The Griess reagent reacts with nitrite to form a colored azo compound.

-

The absorbance is measured at approximately 540 nm.

-

The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the test compound. A cell viability assay (e.g., MTT or SRB) is often performed in parallel to rule out cytotoxicity.

-

TNF-α-induced NFκB Activity Inhibition Assay

This assay measures the inhibition of the NFκB signaling pathway activated by TNF-α.[8][9]

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells or other suitable cell lines (e.g., HeLa) stably or transiently transfected with an NFκB-dependent reporter gene (e.g., luciferase).

-

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are pre-treated with test compounds at various concentrations.

-

The cells are then stimulated with TNF-α (e.g., 20 ng/mL) to activate the NFκB pathway.

-

After an appropriate incubation period, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The inhibition of NFκB activity is determined by the reduction in reporter gene expression in the presence of the test compound compared to the TNF-α-stimulated control.

-

MCF7 Cell Proliferation (Sulforhodamine B - SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10][11]

-

Cell Line: Human Breast Adenocarcinoma (MCF7) cells.

-

Protocol:

-

MCF7 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.04% (wt/vol) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

-

The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at approximately 510-540 nm.

-

The percentage of cell growth inhibition is calculated, and IC₅₀ values are determined.

-

Conclusion

This compound and its synthetic analogues represent a promising class of compounds with diverse biological activities relevant to cancer prevention and therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further exploring the potential of this chemical scaffold. The potent activities of several analogues in inducing chemopreventive enzymes, inhibiting key cancer-related pathways, and suppressing cancer cell proliferation warrant continued investigation and development.

References

- 1. epa.gov [epa.gov]

- 2. Design, synthesis, and biological evaluation of this compound and analogues as potential chemopreventive and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of this compound and analogues as potential chemopreventive and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Callophycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and derivatization of Callophycin A, a marine natural product with potential anticancer and chemopreventive properties. The protocols are based on published synthetic routes and aim to provide a guide for the preparation of this compound and its analogues for further research and drug discovery efforts.

Introduction

This compound, originally isolated from the red algae Callophycus oppositifolius, is a tetrahydro-β-carboline derivative that has demonstrated antiproliferative effects against various human cancer cell lines.[1] Its unique structure and biological activity make it an attractive scaffold for the development of novel therapeutic agents. This document outlines the first total synthesis of this compound and provides methods for the derivatization of its core structure, allowing for the exploration of structure-activity relationships (SAR) and the development of analogues with improved potency and selectivity. The synthesized compounds have been evaluated for their potential as cancer chemopreventive agents through their ability to induce quinone reductase 1 (QR1) and inhibit aromatase.[1]

Data Presentation

Biological Activity of this compound and its Analogues

The following table summarizes the biological activities of selected this compound derivatives. The modifications focus on the 2- and 3-positions of the tetrahydro-β-carboline scaffold.

| Compound | R Stereochemistry | R¹ Group | R² Group | QR1 Induction (IR at 50 µM) | Aromatase Inhibition (IC₅₀, µM) | NFκB Inhibition (IC₅₀, µM) | NO Production Inhibition (IC₅₀, µM) | MCF7 Cell Proliferation Inhibition (IC₅₀, µM) |

| 6a | S | H | n-pentyl urea | 4.9 | >50 | >50 | >50 | >50 |

| 6f | R | H | n-pentyl urea | 4.3 | >50 | >50 | >50 | >50 |

| 3d | R | isobutyl carbamate | H | <2.0 | >50 | 4.8 | 2.8 | >50 |

| 6j | R | H | adamantyl urea | <2.0 | >50 | >50 | >50 | 14.7 |

| 12a (this compound) | S | H | 4-hydroxybenzyl | <2.0 | 10.5 | >50 | >50 | >50 |

Data extracted from Shen et al., Bioorg. Med. Chem. 2011, 19 (21), 6182-6195.[1]

Synthetic Yields for Key Steps in this compound Synthesis

| Step | Reaction | Product | Yield (%) |

| 1 | N-alkylation of (S)-methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with 4-(benzyloxy)benzyl bromide | 10a | 58 |

| 2 | N-alkylation of (R)-methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with 4-(benzyloxy)benzyl bromide | 10b | 61 |

| 3 | O-debenzylation of 10a | 11a | - |

| 4 | O-debenzylation of 10b | 11b | - |

| 5 | Ester hydrolysis of 11a | 12a (this compound) | - |

| 6 | Ester hydrolysis of 11b | 12b | - |

Yields are as reported in the initial publication.[1] Yields for some steps were not explicitly stated.

Experimental Protocols

Total Synthesis of this compound (12a)

This protocol describes the final steps for the total synthesis of the (S)-enantiomer of this compound.

Step 1: N-Alkylation to yield Methyl (1S)-2-(4-(benzyloxy)benzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (10a)

-

To a solution of (S)-methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (2a) in acetonitrile (CH₃CN), add N,N-diisopropylethylamine (DIPEA).

-

Add 4-(benzyloxy)benzyl bromide to the reaction mixture.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain compound 10a .

Step 2: O-Debenzylation to yield Methyl (1S)-2-(4-hydroxybenzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (11a)

-

Dissolve compound 10a in methanol (MeOH).

-

Add 10% Palladium on carbon (Pd/C) to the solution.

-

Stir the mixture under a hydrogen (H₂) atmosphere at room temperature for 4.5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield compound 11a .

Step 3: Ester Hydrolysis to yield (1S)-2-(4-hydroxybenzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (this compound, 12a)

-

Dissolve compound 11a in a 1:1 mixture of tetrahydrofuran (THF) and water (H₂O).

-

Add lithium hydroxide (LiOH) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the solid under vacuum to obtain this compound (12a ).

General Protocol for the Synthesis of Carbamate Derivatives (e.g., 3d)

-

Dissolve the starting tetrahydro-β-carboline methyl ester (e.g., 2b for R-isomer) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (Et₃N) to the solution.

-

Add the corresponding chloroformate (e.g., isobutyl chloroformate) dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Perform ester hydrolysis as described in Step 3 of the this compound synthesis to obtain the final carbamate derivative.

General Protocol for the Synthesis of Urea Derivatives (e.g., 6a)

-

Dissolve the starting tetrahydro-β-carboline methyl ester (e.g., 2a for S-isomer) in dichloromethane (CH₂Cl₂).

-

Add the corresponding isocyanate (e.g., n-pentyl isocyanate) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Perform ester hydrolysis as described in Step 3 of the this compound synthesis to obtain the final urea derivative.

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Total synthesis workflow for this compound.

General Derivatization Strategy for this compound Analogues

Caption: Derivatization strategies for the this compound scaffold.

Biological Signaling Pathways of Interest

Caption: Biological targets of this compound and its analogues.

References

Application Notes and Protocols for Callophycin A in In Vitro Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callophycin A, a natural product isolated from the red algae Callophycus oppositifolius, has demonstrated antiproliferative effects against various human cancer cell lines in the low micromolar range. This document provides detailed application notes and protocols for the use of this compound in in vitro cancer cell line assays. The methodologies outlined below are based on established techniques for assessing cytotoxicity, apoptosis, and protein expression.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivative

| Compound | Cell Line | IC50 (µM) |

| This compound Derivative (R-isomer urea 6j) | MCF7 (Breast Cancer) | 14.7 |

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2][3]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][3]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[4][5][6]

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.[7]

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[5][6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both.[5]

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.[10]

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[9][10]

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

References